molecular formula C5H8ClF2NO B6167659 N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride CAS No. 2110909-85-6

N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride

Cat. No.: B6167659
CAS No.: 2110909-85-6
M. Wt: 171.6
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Description

N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a difluoropropyl group and a methyl group attached to the carbamoyl chloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 2,2-difluoropropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

N-methylcarbamoyl chloride+2,2-difluoropropylamineN-(2,2-difluoropropyl)-N-methylcarbamoyl chloride+HCl\text{N-methylcarbamoyl chloride} + \text{2,2-difluoropropylamine} \rightarrow \text{this compound} + \text{HCl} N-methylcarbamoyl chloride+2,2-difluoropropylamine→N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-(2,2-difluoropropyl)-N-methylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example:

  • Reaction with an amine may yield a substituted urea.
  • Reaction with an alcohol may produce a carbamate ester.

Scientific Research Applications

N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The difluoropropyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-difluoroethyl)-N-methylcarbamoyl chloride
  • N-(2,2-difluorobutyl)-N-methylcarbamoyl chloride
  • N-(2,2-difluoropropyl)-N-ethylcarbamoyl chloride

Uniqueness

N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is unique due to the presence of the difluoropropyl group, which imparts distinct chemical properties compared to other similar compounds. The difluoropropyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Properties

CAS No.

2110909-85-6

Molecular Formula

C5H8ClF2NO

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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